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Compound of Interest

Compound Name: Cls-mpeg(2000)

Cat. No.: B10828963 Get Quote

Technical Support Center: Preventing Liposome Aggregation with Cls-mPEG(2000)[1]

Product Reference: Cls-mPEG(2000) (Synonyms: Cholesterol-mPEG 2000, Chol-PEG2k)

Application: Steric Stabilization of Liposomes & Nanoparticles Current Status: Active Support

Guide[1]

Core Technical Overview
What is Cls-mPEG(2000)? In the context of liposomal formulation, Cls-mPEG(2000) refers to

Cholesterol-polyethylene glycol (MW 2000).[1] Unlike phospholipid-PEG conjugates (like

DSPE-mPEG), this molecule anchors the hydrophilic PEG chain into the liposome bilayer via a

cholesterol moiety.[1]

The Mechanism of Stabilization (and Failure) Cls-mPEG(2000) prevents aggregation through

steric stabilization.[1] The PEG chains extend into the aqueous phase, forming a hydrated

"brush" layer that physically prevents adjacent liposomes from coming into close contact (Van

der Waals attraction range).[1][2]

Why Aggregation Occurs: Aggregation is rarely random; it is a thermodynamic response to

instability.[1] With Cls-mPEG(2000), failure usually stems from three vectors:

The Anchor Failure: Cholesterol anchors are held only by hydrophobic interactions and can

"flip-flop" or desorb faster than dual-chain phospholipid anchors (like DSPE), especially if the

total cholesterol content of the bilayer is unbalanced.[1]
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The Concentration Paradox:

Too Low (<1 mol%): Insufficient surface coverage (Mushroom regime) → Gaps allow

aggregation.[1]

Too High (>10 mol%):[1] The curvature stress forces the bilayer to break into mixed

micelles (solubilization).[1]

Process Stress: Hydration below the Phase Transition Temperature (

) of the bulk lipid prevents proper insertion of the Cls-mPEG, leading to phase separation
and clumping.[1]

Troubleshooting Guide (Q&A)
Phase 1: Formulation & Hydration Issues
Q: My liposomes aggregate immediately upon hydration. The solution looks milky and contains

visible particulates.[1] What went wrong? A: This is likely a Phase Transition Mismatch.[1]

The Cause: You likely hydrated the lipid film at a temperature below the transition

temperature (

) of your primary phospholipid (e.g., DSPC or DPPC).[1] Cls-mPEG(2000) cannot insert
homogeneously into a "frozen" gel-phase bilayer.[1]

The Fix: Always hydrate at

. If using high-

lipids like DSPC (

), hydrate at

.[1]

Secondary Cause:High Ionic Strength.[1] Hydrating directly in high-salt buffers (like 10x

PBS) can dehydrate the PEG layer ("salting out" effect), collapsing the steric barrier.[1]

Hydrate in water or low-salt buffer first, then adjust osmolarity.[1]
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Q: I am using 20 mol% Cls-mPEG(2000) to ensure maximum stability, but my particle size is

small and I see no vesicles under TEM. A: You have induced Micellization.

The Cause: PEG-lipids act as surfactants. At high concentrations (>8-10 mol%), Cls-mPEG

acts like a detergent, breaking the bilayer into mixed micelles (disk-like structures) rather

than closed vesicles.[1]

The Fix: Reduce Cls-mPEG(2000) to the "Goldilocks Zone" of 2–5 mol%. This provides the

"Brush Regime" coverage without destroying the vesicle structure.[1]

Phase 2: Storage & Stability
Q: My liposomes were stable after extrusion but aggregated after 24 hours at 4°C. Why? A:

This suggests Cholesterol Exchange or Crystallization.[1]

The Cause: Unlike DSPE-PEG, the cholesterol anchor in Cls-mPEG is dynamic. If your

formulation already contains a high amount of free cholesterol (e.g., >40 mol%), adding Cls-

mPEG may exceed the solubility limit of cholesterol in the bilayer, leading to crystal formation

and subsequent vesicle rupture/aggregation.[1]

The Fix: Adjust your total cholesterol ratio.[1] If adding 5% Cls-mPEG, reduce the free

cholesterol in your base formulation by an equivalent amount to maintain membrane packing

(Total Chol should rarely exceed 45-50%).[1]

Q: Can I freeze my Cls-mPEG liposomes to prevent aggregation? A:NO, unless you use a

cryoprotectant.[1]

The Cause: Freezing forms ice crystals that pierce the bilayer. Upon thawing, the disrupted

membranes fuse (aggregate) to minimize surface energy.[1]

The Fix: Add a cryoprotectant like Sucrose or Trehalose (5–10% w/v) before freezing.[1] The

sugar creates a glassy matrix that protects the membrane integrity.[1]

Validated Protocol: Thin Film Hydration with Cls-
mPEG
Objective: Create stable, 100nm unilamellar vesicles using Cls-mPEG(2000).
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Materials:

Main Lipid: HSPC or DSPC (High

for stability)[1]

Stabilizer: Cls-mPEG(2000)[1]

Solvent: Chloroform/Methanol (2:1 v/v)[1]

Hydration Buffer: HBS (HEPES Buffered Saline), pH 7.4[1]

Step-by-Step Workflow:

Molar Ratio Calculation:

Target Ratio: HSPC : Cholesterol : Cls-mPEG(2000)

56 : 39 : 5 (Total 100%).[1]

Note: We reduced standard Cholesterol (usually 40-45%) to accommodate the Cls-mPEG

anchor.[1]

Film Formation:

Dissolve lipids in solvent in a round-bottom flask.[2]

Evaporate solvent via rotary evaporator (

water bath) to form a thin, uniform film.[1]

Critical: Dry under high vacuum for >4 hours to remove trace solvent (solvent residues

cause aggregation).[1]

Hydration (The Critical Step):

Pre-warm HBS buffer to

(assuming HSPC
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).

Add buffer to the lipid film.[2][3]

Rotate/Agitate at

for 30–60 mins. Do not vortex violently if using high PEG content to avoid foaming.

Downsizing (Extrusion):

Pass the suspension through 200nm (5x) and then 100nm (10x) polycarbonate

membranes at

.[1]

Self-Validation: The solution should turn from milky/opaque to translucent/opalescent.[1]

Purification (Optional):

Dialysis (MWCO 10-20kD) to remove any unassembled Cls-mPEG micelles.[1]

Visualization: Aggregation vs. Stabilization
The following diagram illustrates the mechanistic difference between a stable steric barrier and

the failure modes (Micellization and Bridging Aggregation).
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Formulation Inputs
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Thermodynamic Outcomes
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Caption: Logical flow of Cls-mPEG(2000) integration. Green path indicates optimal steric

stabilization; Red paths indicate concentration-dependent failures.[1]

Summary Data Table: Optimization Parameters
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Parameter Optimal Range Effect of Deviation

Cls-mPEG Conc. 2 – 5 mol%
<1%: Aggregation (Bridging)

>10%: Micellization (Lysis)

Hydration Temp

Below

: Incomplete insertion,

clumping.[1]

Total Cholesterol 30 – 45 mol%
>50%: Crystallization,

exclusion of Cls-PEG.

Buffer pH pH 7.0 – 8.0

Acidic (<5): Potential

hydrolysis of ester bonds (if

present in co-lipids).[1]

Storage 4°C (Do not freeze)
Freezing: Ice crystal damage

Aggregation upon thaw.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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